molecular formula C22H25N3O3 B4129876 Nalpha-acetyl-N-[2-(4-methoxyphenyl)ethyl]tryptophanamide

Nalpha-acetyl-N-[2-(4-methoxyphenyl)ethyl]tryptophanamide

Cat. No.: B4129876
M. Wt: 379.5 g/mol
InChI Key: ZHGSYPGFJHJQCB-UHFFFAOYSA-N
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Description

Nalpha-acetyl-N-[2-(4-methoxyphenyl)ethyl]tryptophanamide is a synthetic compound that combines the structural features of tryptophan and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-acetyl-N-[2-(4-methoxyphenyl)ethyl]tryptophanamide typically involves the following steps:

    Acetylation of Tryptophan: Tryptophan is first acetylated using acetic anhydride in the presence of a base such as pyridine.

    Formation of the Methoxyphenyl Ethyl Intermediate: The methoxyphenyl ethyl group is prepared by reacting 4-methoxyphenyl ethyl bromide with a suitable nucleophile.

    Coupling Reaction: The acetylated tryptophan is then coupled with the methoxyphenyl ethyl intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Nalpha-acetyl-N-[2-(4-methoxyphenyl)ethyl]tryptophanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of N-acetyl-N-[2-(4-hydroxyphenyl)ethyl]tryptophanamide.

    Reduction: Formation of N-acetyl-N-[2-(4-methoxyphenyl)ethyl]tryptophanol.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Nalpha-acetyl-N-[2-(4-methoxyphenyl)ethyl]tryptophanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Nalpha-acetyl-N-[2-(4-methoxyphenyl)ethyl]tryptophanamide involves its interaction with specific molecular targets and pathways. It may act by modulating neurotransmitter systems or interacting with specific receptors in the brain. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-L-tryptophanamide: A similar compound with a simpler structure, lacking the methoxyphenyl group.

    4-methoxyphenylacetic acid: Shares the methoxyphenyl moiety but lacks the tryptophan structure.

Uniqueness

Nalpha-acetyl-N-[2-(4-methoxyphenyl)ethyl]tryptophanamide is unique due to its combination of tryptophan and methoxyphenyl groups, which may confer distinct biological and chemical properties compared to its simpler analogs.

Properties

IUPAC Name

2-acetamido-3-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-15(26)25-21(13-17-14-24-20-6-4-3-5-19(17)20)22(27)23-12-11-16-7-9-18(28-2)10-8-16/h3-10,14,21,24H,11-13H2,1-2H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGSYPGFJHJQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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